molecular formula C9H12OS B12696121 4-Butyl-2-thiophenecarboxaldehyde CAS No. 163461-01-6

4-Butyl-2-thiophenecarboxaldehyde

Cat. No.: B12696121
CAS No.: 163461-01-6
M. Wt: 168.26 g/mol
InChI Key: KPBMSKNWTGNKPX-UHFFFAOYSA-N
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Description

4-Butyl-2-thiophenecarboxaldehyde is an organosulfur compound with the molecular formula C₉H₁₂OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its versatility in various chemical reactions and its applications in different fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butyl-2-thiophenecarboxaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to form 2-thiophenecarboxaldehyde. The butyl group can then be introduced via Friedel-Crafts alkylation using butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-2-thiophenecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of the corresponding alcohol.

    Substitution: The compound can participate in electrophilic substitution reactions, where the butyl group or the thiophene ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: AlCl₃ as a catalyst for Friedel-Crafts alkylation or acylation.

Major Products

    Oxidation: 4-Butyl-2-thiophenecarboxylic acid.

    Reduction: 4-Butyl-2-thiophenemethanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-butyl-2-thiophenecarboxaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Properties

CAS No.

163461-01-6

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

4-butylthiophene-2-carbaldehyde

InChI

InChI=1S/C9H12OS/c1-2-3-4-8-5-9(6-10)11-7-8/h5-7H,2-4H2,1H3

InChI Key

KPBMSKNWTGNKPX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CSC(=C1)C=O

Origin of Product

United States

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